3-(Prop-2-yn-1-yl)oxolane
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-prop-2-ynyloxolane |
InChI |
InChI=1S/C7H10O/c1-2-3-7-4-5-8-6-7/h1,7H,3-6H2 |
InChI Key |
QEZVLUPGYYEBDP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Prop-2-yn-1-yl)oxolane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . This reaction can produce mixtures of the corresponding mono- and bis-coupling products, with the latter being obtained as the major products by varying the catalytic system .
Chemical Reactions Analysis
3-(Prop-2-yn-1-yl)oxolane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the Sonogashira reaction, a palladium-catalyzed cross-coupling reaction with dihaloarenes . This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere, resulting in the formation of mono- and bis-coupling products . Additionally, the compound can undergo oxidative formylation under visible light, generating formamides in good yields .
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxolane has a wide range of scientific research applications. In chemistry, it is used as a versatile small molecule scaffold for the synthesis of various compounds . In biology, it can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play crucial roles in various biological processes and can be utilized in photodynamic therapy for cancer treatment . In the pharmaceutical industry, 3-(Prop-2-yn-1-yl)oxolane is used as a reference standard for accurate results in pharmaceutical testing .
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)oxolane involves its ability to act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can induce oxidative stress in cells, leading to cell death or other biological effects. The compound’s molecular targets and pathways involved in these processes are still under investigation, but its ability to generate reactive oxygen species makes it a promising candidate for photodynamic therapy .
Comparison with Similar Compounds
3-(Prop-2-yn-1-yl)oxolane can be compared with other similar compounds, such as 3-(Prop-2-yn-1-yl)oxolane-2,5-dione . Both compounds share a similar molecular structure, but 3-(Prop-2-yn-1-yl)oxolane-2,5-dione has an additional carbonyl group, which can influence its reactivity and applications . Another similar compound is 3-(Prop-2-yn-1-yl)tetrahydrofuran, which has a similar molecular formula but differs in its ring structure
Biological Activity
3-(Prop-2-yn-1-yl)oxolane, also known as 3-(prop-2-yn-1-yl)oxolane-2,5-dione, is a chemical compound characterized by its unique structure featuring a five-membered lactone ring (oxolane) and a prop-2-yn-1-yl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.
Chemical Structure
The compound has the following molecular formula: with a CAS number of 98550-42-6. Its structure can be represented as follows:
This structure contributes to its unique reactivity, particularly in click chemistry reactions, which are valuable for synthesizing complex molecular architectures.
Antimicrobial Properties
Preliminary studies suggest that 3-(prop-2-yn-1-yl)oxolane exhibits antimicrobial properties . The presence of the alkyne group may enhance its interaction with microbial targets, although specific mechanisms of action remain to be elucidated.
Applications in Drug Development
The oxolane moiety is frequently found in biologically active molecules, indicating that 3-(prop-2-yn-1-yl)oxolane could serve as a scaffold for developing new drug candidates. Research efforts are directed toward modifying this compound to explore its potential as an antimicrobial agent or other therapeutic applications.
Interaction Studies
Interaction studies have focused on understanding how 3-(prop-2-yn-1-yl)oxolane interacts with various biological targets. However, detailed data on specific interactions and biological pathways is still limited.
Comparative Analysis with Similar Compounds
To better understand the biological relevance of 3-(prop-2-yn-1-yl)oxolane, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxycoumarin | Contains a coumarin skeleton with hydroxyl group | Known for anticoagulant properties |
| 3-(Allyl)oxolane-2,5-dione | Similar oxolane structure but with an allyl substituent | Exhibits different reactivity patterns |
| Propargyl Alcohol | Alkyne-containing alcohol | Used as a precursor for various chemical syntheses |
| 1,3-Diphenylpropenone | A diketone compound | Exhibits significant biological activity |
The uniqueness of 3-(prop-2-yn-1-yl)oxolane lies in its specific combination of alkyne functionality and the oxolane ring structure. This combination influences its reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
While specific case studies directly involving 3-(prop-2-yn-1-yl)oxolane are scarce, broader research into oxolane derivatives suggests potential avenues for exploration:
- Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, including interference with cellular signaling pathways.
- Polymer Synthesis : The cyclic anhydride nature of the compound allows for incorporation into polymers that may exhibit unique properties beneficial for biomedical applications.
- Click Chemistry Applications : The alkyne functionality makes it suitable for click chemistry methodologies, facilitating rapid synthesis of complex molecules that could have therapeutic implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
